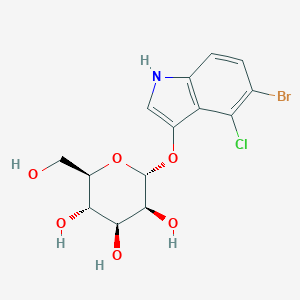

5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside

Description

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HAAGFXOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125229-64-3 |

Source

|

| Record name | 125229-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside (X-α-Man)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside, commonly known as X-α-Man. It is a chromogenic substrate used for the detection of α-D-mannosidase activity. This document details its chemical properties, mechanism of action, experimental protocols, and applications in various research fields.

Core Concepts

This compound is an indolyl carbohydrate that functions as a substrate for the enzyme α-D-mannosidase.[1] Upon enzymatic cleavage of the α-D-mannopyranoside moiety, an unstable indoxyl intermediate is produced. This intermediate then undergoes oxidative dimerization to form a water-insoluble, intensely colored blue-green precipitate, 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this distinctively colored product provides a visual indicator of α-mannosidase activity.

Data Presentation: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₅BrClNO₆ | [2] |

| Molecular Weight | 408.63 g/mol | [2] |

| CAS Number | 125229-64-3 | [2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in dimethylformamide (DMF) at 20 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Absorption Maximum (λmax) of Product | ~615 nm (for 5,5'-dibromo-4,4'-dichloro-indigo in DMF) | [3][4][5] |

Mechanism of Action: Enzymatic Hydrolysis and Dye Formation

The detection of α-mannosidase activity using X-α-Man is a two-step process. First, the enzyme catalyzes the hydrolysis of the glycosidic bond in X-α-Man. This releases the mannopyranoside sugar and the 5-bromo-4-chloro-3-indoxyl intermediate. In the second step, in the presence of oxygen, two molecules of the indoxyl intermediate dimerize and are oxidized to form the intensely blue-green and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.

Caption: Workflow of X-α-Man hydrolysis and subsequent dye formation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Qualitative Detection of α-Mannosidase Activity in Microbial Colonies

This protocol is designed for screening microorganisms for the presence of α-mannosidase activity on solid media.

Materials:

-

Growth medium appropriate for the microorganism

-

This compound (X-α-Man)

-

Dimethylformamide (DMF)

-

Petri dishes

-

Sterile spreaders and loops

Procedure:

-

Prepare a stock solution of X-α-Man by dissolving it in DMF to a concentration of 20 mg/mL. Store this solution at -20°C in the dark.

-

Prepare the desired growth medium and autoclave.

-

Cool the autoclaved medium to 50-55°C.

-

Add the X-α-Man stock solution to the cooled medium to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the medium into sterile petri dishes and allow to solidify.

-

Inoculate the plates with the microorganisms to be tested using a sterile loop or spreader.

-

Incubate the plates under conditions optimal for the growth of the microorganism.

-

Observe the plates for the development of blue-green colonies. The appearance of the colored precipitate indicates the presence of α-mannosidase activity.

Quantitative Spectrophotometric Assay of α-Mannosidase Activity

This protocol allows for the quantification of α-mannosidase activity in a liquid sample, such as a cell lysate or purified enzyme preparation.

Materials:

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

X-α-Man stock solution (20 mg/mL in DMF)

-

Enzyme sample (cell lysate, purified enzyme, etc.)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a working solution of X-α-Man by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 0.1-1 mM).

-

Add a known volume of the enzyme sample to the wells of a microplate or to a cuvette.

-

Initiate the enzymatic reaction by adding the X-α-Man working solution to the enzyme sample.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate) or by heat inactivation.

-

Measure the absorbance of the resulting blue-green product at approximately 615 nm.

-

A standard curve can be generated using known concentrations of 5,5'-dibromo-4,4'-dichloro-indigo to determine the amount of product formed and, consequently, the enzyme activity.

Applications in Research and Development

This compound is a versatile tool with applications in several areas of life science research.

Microbiology: Fungal and Bacterial Identification

In microbiology, X-α-Man can be incorporated into culture media to differentiate between microorganisms based on their α-mannosidase activity. This is particularly useful for the identification of certain fungal and bacterial species that express this enzyme. The development of a blue-green color allows for the rapid and visual screening of colonies.

Drug Discovery: High-Throughput Screening for Enzyme Inhibitors

Chromogenic substrates like X-α-Man are valuable in high-throughput screening (HTS) assays to identify potential inhibitors of α-mannosidase.[6][7] A decrease in the intensity of the blue-green color in the presence of a test compound indicates inhibition of the enzyme. This approach allows for the rapid screening of large compound libraries to identify lead candidates for drug development, particularly for diseases associated with abnormal α-mannosidase activity, such as α-mannosidosis.[8]

Molecular Biology: Reporter Gene Assays

In molecular biology, the gene encoding α-mannosidase can be used as a reporter gene. In systems like the yeast two-hybrid assay, the expression of α-mannosidase can be linked to the interaction of two proteins of interest. The presence of this interaction can then be easily detected by the addition of X-α-Man to the growth medium, resulting in the formation of blue-green yeast colonies.[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the enzymatic reaction and a typical experimental workflow.

Caption: Logical flow of the α-mannosidase reaction with X-α-Man.

Caption: A typical experimental workflow for a quantitative X-α-Man assay.

References

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Part:BBa K173004 - parts.igem.org [parts.igem.org]

- 5. X-gal - Wikipedia [en.wikipedia.org]

- 6. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discoveralphamannosidosis.com [discoveralphamannosidosis.com]

- 9. Yeast Two-Hybrid Studies on Interaction of Proteins Involved in Regulation of Nitrogen Fixation in the Phototrophic Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-α-Man)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside, commonly known as X-α-Man. This chromogenic substrate is a valuable tool for detecting α-D-mannosidase activity in various biological contexts.

Core Chemical Properties

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside is a halogenated indolyl carbohydrate.[1] Its core structure consists of a mannose sugar moiety linked to a substituted indole. The presence of bromine and chlorine atoms on the indole ring is crucial for the generation of a distinct colorimetric signal upon enzymatic cleavage.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of X-α-Man.

| Property | Value | Reference |

| CAS Number | 125229-64-3 | [2] |

| Molecular Formula | C₁₄H₁₅BrClNO₆ | [2] |

| Molecular Weight | 408.63 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in dimethylformamide (DMF) at 20 mg/mL. | |

| Storage Temperature | -20°C |

Mechanism of Action

The primary application of X-α-Man is as a chromogenic substrate for the enzyme α-D-mannosidase. The enzymatic hydrolysis of the α-D-mannosidic bond releases the substituted indolyl group. Subsequent oxidation and dimerization of the indolyl moiety result in the formation of a water-insoluble, intensely colored blue or green-blue precipitate.[3] This localized color change allows for the direct visualization of enzyme activity in situ.

Enzymatic Hydrolysis and Color Formation

The following diagram illustrates the enzymatic reaction and subsequent color formation.

Experimental Protocols

The following are generalized protocols for the use of X-α-Man in detecting α-D-mannosidase activity. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Chromogenic Assay for α-D-Mannosidase Activity

This protocol provides a method for the colorimetric detection of α-D-mannosidase activity in solution, for example, in purified enzyme preparations or cell lysates.

Materials:

-

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-α-Man)

-

Dimethylformamide (DMF)

-

Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Prepare X-α-Man Stock Solution: Dissolve X-α-Man in DMF to a concentration of 20 mg/mL. This stock solution should be stored at -20°C and protected from light.

-

Prepare Working Solution: Dilute the X-α-Man stock solution in the assay buffer to the desired final concentration (e.g., 1-5 mM).

-

Enzyme Reaction:

-

Add the enzyme sample (e.g., purified enzyme or cell lysate) to the wells of a 96-well plate.

-

Add the X-α-Man working solution to initiate the reaction.

-

Include appropriate controls, such as a no-enzyme control and a known positive control.

-

-

Incubation: Incubate the plate at 37°C for a suitable period (e.g., 30-60 minutes), or until a visible color change is observed.

-

Measurement: The formation of the blue precipitate can be observed visually or quantified by measuring the absorbance at a wavelength between 600-650 nm.

Histochemical Staining for α-D-Mannosidase Activity in Tissues

This protocol outlines a method for the in situ detection of α-D-mannosidase activity in tissue sections.

Materials:

-

Frozen or paraffin-embedded tissue sections

-

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-α-Man)

-

Dimethylformamide (DMF)

-

Staining Buffer (e.g., 0.1 M sodium acetate, pH 4.5)

-

Nuclear counterstain (e.g., Nuclear Fast Red)

-

Mounting medium

Procedure:

-

Tissue Preparation:

-

For frozen sections, cryostat-section tissues and mount on slides.

-

For paraffin-embedded tissues, deparaffinize and rehydrate the sections.

-

-

Prepare Staining Solution: Dissolve X-α-Man in a small amount of DMF and then dilute with the staining buffer to a final concentration of 0.5-2 mg/mL.

-

Staining:

-

Cover the tissue sections with the staining solution.

-

Incubate in a humidified chamber at 37°C for 1-4 hours, or until the desired staining intensity is achieved. Monitor the color development under a microscope.

-

-

Washing: Wash the slides gently with distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain, such as Nuclear Fast Red, to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopy: Examine the sections under a light microscope. Sites of α-D-mannosidase activity will appear as a blue or green-blue precipitate.

Applications in Research and Development

The detection of α-D-mannosidase activity is critical in several areas of research:

-

Lysosomal Storage Diseases: Deficiencies in lysosomal α-D-mannosidase lead to the genetic disorder alpha-mannosidosis. X-α-Man can be used as a diagnostic tool to screen for this enzyme deficiency in patient samples.

-

Glycobiology: α-D-mannosidases play a crucial role in the processing of N-linked glycans in the endoplasmic reticulum and Golgi apparatus. X-α-Man can be used to study the activity of these enzymes and their role in glycoprotein biosynthesis.

-

Microbiology: Some microorganisms express α-D-mannosidase. This substrate can be used to identify and characterize such organisms in culture.

-

Drug Discovery: X-α-Man-based assays can be adapted for high-throughput screening to identify inhibitors or activators of α-D-mannosidase, which may have therapeutic potential.

Conclusion

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside is a highly effective and versatile chromogenic substrate for the detection of α-D-mannosidase activity. Its ability to produce a distinct, insoluble colored precipitate makes it suitable for a wide range of applications, from in vitro enzyme assays to in situ histochemical staining. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable chemical tool in their studies.

References

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside for α-Mannosidase Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside, a chromogenic substrate used for the detection of α-mannosidase activity. It covers the core principles of its mechanism, detailed experimental protocols for its application, and its relevance in studying biological pathways.

Introduction to 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-α-Man)

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside, also known as X-α-Man, is a synthetic indolyl carbohydrate that serves as a chromogenic substrate for the enzyme α-mannosidase.[1] Its utility lies in its ability to produce a distinct, insoluble colored precipitate upon enzymatic cleavage, allowing for the visual localization of α-mannosidase activity in cells and tissues.

α-Mannosidases are exoglycosidases that catalyze the hydrolysis of α-D-mannose residues from the non-reducing ends of N-linked glycans on glycoproteins. These enzymes are crucial for glycoprotein processing and degradation within the endoplasmic reticulum (ER) and lysosomes. A deficiency in lysosomal α-mannosidase leads to the genetic disorder α-mannosidosis, a lysosomal storage disease characterized by the accumulation of mannose-rich oligosaccharides.

The detection of α-mannosidase activity is therefore vital for diagnosing α-mannosidosis and for studying the broader roles of protein glycosylation in cellular processes such as protein quality control and signaling.

Mechanism of Action

The detection of α-mannosidase activity using X-α-Man is based on a two-step enzymatic reaction and subsequent oxidation.

-

Enzymatic Hydrolysis: α-mannosidase cleaves the α-mannosidic bond of the X-α-Man substrate. This releases the mannose sugar and an unstable indoxyl intermediate, 5-bromo-4-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, the 5-bromo-4-chloro-indoxyl molecules undergo oxidative dimerization to form an intensely colored, insoluble blue-green precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[2] This precipitate deposits at the site of enzymatic activity, enabling the histochemical localization of the enzyme.

References

chromogenic substrate for alpha-mannosidase activity

An In-Depth Technical Guide to Chromogenic Substrates for Alpha-Mannosidase Activity

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is a cornerstone of discovery. Alpha-mannosidases (α-mannosidases) are critical enzymes involved in the processing and degradation of N-linked glycoproteins. Their activity is paramount in cellular processes like protein quality control and is implicated in various diseases. This guide provides a comprehensive overview of chromogenic substrates used to measure α-mannosidase activity, detailing the underlying principles, common substrates, quantitative data, and experimental protocols.

Principle of Chromogenic Detection

Chromogenic assays provide a straightforward and robust method for detecting and quantifying enzyme activity. The core of this technique lies in a synthetic substrate molecule composed of two key parts: a mannose group specifically recognized by α-mannosidase and a chromophore (a color-generating group).[1] Initially, this substrate is colorless.[1] When α-mannosidase is present and active, it cleaves the bond linking the mannose to the chromophore. This releases the free chromophore, which then produces a distinct color. The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity in the sample.[1]

Common Chromogenic Substrates

Several chromogenic substrates have been developed for α-mannosidase detection. The most widely used is p-Nitrophenyl-α-D-mannopyranoside (PNP-Man) due to its reliability and the distinct yellow color of its released chromophore, p-nitrophenol (PNP).[2][3] Another substrate, 2',4'-Dinitrophenyl-α-D-mannopyranoside , has also been described for rapid and sensitive assays.[4]

| Substrate Name | Chromophore | Product Color | Wavelength (λmax) |

| p-Nitrophenyl-α-D-mannopyranoside (PNP-Man) | p-Nitrophenol (PNP) | Yellow | 405 nm[2][5] |

| 2',4'-Dinitrophenyl-α-D-mannopyranoside | 2,4-Dinitrophenol | Yellow | Not specified |

Quantitative Data Summary

The kinetic parameters of an enzyme-substrate reaction, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for comparing substrate efficacy and enzyme performance under different conditions. While extensive comparative data is dispersed, values for specific assays can be found. For example, a spectrophotometric assay using recombinant α-1,2-mannosidase from Saccharomyces cerevisiae with its natural substrate yielded a Km of 0.3 mM and a Vmax of 15 mU/µg.[6] Commercial assay kits using PNP-Man typically offer a linear detection range between 1 and 250 U/L for a 10-minute reaction.[2][5]

Note: Km and Vmax values are highly dependent on the specific α-mannosidase isoform (e.g., lysosomal, Golgi, ER), its source (e.g., human, yeast, plant), and assay conditions (pH, temperature, buffer composition).

Detailed Experimental Protocol

This section provides a generalized protocol for determining α-mannosidase activity in biological samples using a PNP-Man-based chromogenic assay, adapted from commercially available kits.[5][7]

Materials and Reagents

-

Samples: Serum, plasma, tissue homogenates, or cell lysates.

-

Assay Buffer: A buffer appropriate for the specific α-mannosidase (e.g., pH 4.5 for lysosomal α-mannosidase).

-

Substrate Solution: p-Nitrophenyl-α-D-mannopyranoside (PNP-Man) dissolved in the assay buffer.

-

Stop Reagent: A high pH solution (e.g., sodium carbonate or glycine-NaOH buffer) to terminate the reaction and maximize the color of the p-nitrophenol product.

-

Standard: p-Nitrophenol (PNP) of a known concentration to create a standard curve.

-

Equipment: 96-well microplate, spectrophotometric plate reader, incubator, centrifuge.

Sample Preparation

-

Tissue: Rinse tissue with ice-cold PBS to remove blood. Homogenize 50 mg of tissue in ~200 µL of an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5). Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.[5]

-

Cells: Collect cells by centrifugation (e.g., 2,000 x g for 5 minutes). For adherent cells, use a rubber policeman. Resuspend in ice-cold assay buffer and homogenize. Centrifuge to pellet debris and collect the supernatant.[5]

-

Serum/Plasma: Can often be assayed directly after appropriate dilution.[5]

Assay Procedure

-

Standard Curve: Prepare a series of dilutions of the PNP standard in assay buffer (e.g., 0, 75, 150, 250 µM) and add to separate wells of the 96-well plate.[5]

-

Reaction Setup: Add your prepared samples (e.g., 10 µL) to other wells.[7]

-

Initiate Reaction: Add the substrate solution (e.g., 90 µL) to the sample wells to start the enzymatic reaction. Mix gently.[7]

-

Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[5]

-

Stop Reaction: Add the stop reagent (e.g., 100 µL) to all sample wells to terminate the reaction.[7]

-

Measurement: Read the absorbance of the entire plate at 405 nm using a microplate reader.[5]

-

Calculation: Subtract the blank reading from all values. Determine the concentration of PNP produced in the sample wells by comparing their absorbance values to the standard curve. Calculate the enzyme activity based on the amount of product formed over time.

One unit of α-mannosidase is defined as the amount of enzyme that converts 1.0 µmole of PNP-Man to p-Nitrophenol per minute at a specific pH and temperature (e.g., pH 4.5 and 25°C).[5]

Biological Context: Role in N-Glycan Processing and Quality Control

Alpha-mannosidases are not isolated enzymes; they are integral components of the glycoprotein synthesis and quality control machinery within the endoplasmic reticulum (ER) and Golgi apparatus.[8] Their primary role is to trim mannose residues from the large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is attached to newly synthesized proteins.[8][9] This trimming is a critical checkpoint.

-

Proper Folding: Sequential mannose trimming by ER Mannosidase I and Golgi mannosidases is a key step in the maturation of N-glycans, which is essential for the correct folding and function of many proteins.[8][10]

-

Protein Quality Control: The trimming of mannose residues also serves as a signal for the ER-associated degradation (ERAD) pathway.[11][12] If a glycoprotein is terminally misfolded, specific mannose trimming patterns are recognized by lectin-like proteins (such as EDEMs), which targets the faulty protein for removal from the ER and subsequent degradation by the proteasome.[13][14]

Applications in Research and Drug Development

The measurement of α-mannosidase activity using chromogenic substrates is a vital tool in several research areas:

-

Disease Diagnosis: Deficiencies in lysosomal α-mannosidase lead to the lysosomal storage disorder α-mannosidosis. Enzyme assays are fundamental for diagnosis.

-

Cancer Research: Altered N-glycosylation patterns are a hallmark of cancer. Studying mannosidase activity helps in understanding cancer progression and metastasis.

-

Drug Discovery: High-throughput screening of compound libraries to find inhibitors of specific α-mannosidases is crucial for developing new therapeutics, for instance, in oncology or antiviral research. The simplicity of the chromogenic assay makes it highly adaptable for such screening purposes.[2]

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. alpha-Mannosidase Assay Kit (ab272519) | Abcam [abcam.com]

- 3. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]

- 4. Endoplasmic reticulum degradation-enhancing α-mannosidase-like protein 1 targets misfolded HLA-B27 dimers for endoplasmic reticulum-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A spectrophotometric assay for alpha-mannosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abcam.co.jp [abcam.co.jp]

- 8. Family 47 α-Mannosidases in N-Glycan Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Endoplasmic Reticulum (ER) Mannosidase I Is Compartmentalized and Required for N-Glycan Trimming to Man5–6GlcNAc2 in Glycoprotein ER-associated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Video: Export of Misfolded Proteins out of the ER [jove.com]

- 14. A novel ER α-mannosidase-like protein accelerates ER-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside, a chromogenic substrate for α-mannosidase, is a critical reagent in various biochemical and microbiological assays. Its efficacy is intrinsically linked to its solubility and stability. This technical guide provides a comprehensive overview of these properties, including known quantitative data, detailed experimental protocols for their determination, and recommended storage and handling procedures. The information presented herein is intended to assist researchers in optimizing the use of this substrate and ensuring the reliability and reproducibility of their experimental results.

Introduction

This compound is a synthetic indolyl glycoside used for the detection of α-mannosidase activity. The enzymatic cleavage of the α-mannosidic bond by α-mannosidase releases an indolyl derivative, which, upon dimerization and oxidation, forms a water-insoluble, intensely colored blue-green precipitate. This reaction provides a sensitive method for the qualitative and quantitative assessment of α-mannosidase activity in various applications, including enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, and microbial detection.

Understanding the solubility and stability of this chromogenic substrate is paramount for its effective use. Proper dissolution ensures a homogenous substrate solution for enzymatic reactions, while maintaining its stability is crucial for preventing degradation that could lead to inaccurate results and a shortened shelf-life. This guide consolidates available data and provides standardized methodologies for assessing these key physicochemical properties.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₄H₁₅BrClNO₆ |

| Molecular Weight | 408.6 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% |

Solubility

The solubility of this compound is a critical factor for its application in enzymatic assays, as it dictates the preparation of stock and working solutions.

Quantitative Solubility Data

Based on available data, the solubility of this compound has been determined in the following solvent:

| Solvent | Concentration |

| Dimethylformamide (DMF) | 20% (w/v) or 20 mg/mL[1][2] |

Further research is required to determine its solubility in other common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Filter membranes (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the compound into a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. For volatile solvents, filtration through a 0.22 µm filter may be used as an alternative.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the compound in the supernatant by interpolating its absorbance on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Stability

The stability of this compound is crucial for its shelf-life and performance in enzymatic assays. Degradation can lead to a loss of activity and the generation of interfering substances.

Recommended Storage Conditions

To ensure maximum stability, the compound should be stored under the following conditions:

-

Atmosphere: Under an inert gas, such as nitrogen, to prevent oxidation.[1]

-

Light: Protected from light to prevent photodegradation.

-

Container: In a tightly sealed container to prevent moisture absorption.[1]

Experimental Protocol for Stability Assessment

This protocol describes a method for assessing the stability of the compound under various conditions, including elevated temperature (accelerated stability testing), light exposure, and different pH values.

Materials:

-

This compound

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Forced degradation chambers (e.g., temperature/humidity-controlled oven, photostability chamber)

-

pH meter

-

Buffers of various pH values

-

Solvents for sample preparation and HPLC mobile phase

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the compound in a suitable solvent (e.g., DMF).

-

-

Forced Degradation Studies:

-

Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.

-

Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

pH Stress (Hydrolysis): Add aliquots of the stock solution to buffers of different pH values (e.g., acidic, neutral, basic) and incubate at a controlled temperature.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of the parent compound as a function of time for each stress condition.

-

Determine the degradation rate constant and the half-life of the compound under each condition.

-

References

5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside molecular weight and formula

Abstract

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside, often referred to as X-α-Man, is a chromogenic substrate used in molecular biology and microbiology for the detection of α-mannosidase activity. Hydrolysis of the glycosidic bond by the enzyme releases the 5-bromo-4-chloro-indoxyl moiety, which upon aerobic oxidation, dimerizes to form a vibrant, insoluble blue-green precipitate. This document provides core physicochemical data and structural information for this compound.

Physicochemical Data

The fundamental quantitative properties of 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside are summarized below. These values are critical for experimental design, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₄H₁₅BrClNO₆[1][2][3][4] |

| Molecular Weight | 408.63 g/mol [1][3][4][5] |

| CAS Number | 125229-64-3[1][2][3][4] |

Experimental Protocols & Determination Methodology

The data presented in this guide are derived from standard analytical and computational methods.

-

Molecular Formula Determination: The elemental composition (C₁₄H₁₅BrClNO₆) is confirmed through elemental analysis and high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement corresponding to the specific atomic composition.

-

Molecular Weight Calculation: The molecular weight (408.63 g/mol ) is a calculated value based on the molecular formula and the standard atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, Nitrogen, and Oxygen). This theoretical weight is experimentally verified using techniques like mass spectrometry.

Structural Information & Logical Relationships

The molecule is a conjugate composed of a substituted indole ring linked via a glycosidic bond to a mannose sugar. The logical relationship between these primary components is illustrated below.

Caption: Logical breakdown of the molecular structure.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 125229-64-3 CAS MSDS (5-BROMO-4-CHLORO-3-INDOLYL ALPHA-D-MANNOPYRANOSIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (5-Bromo-4-chloro-3-indolyl)-A-D-mannose | C14H15BrClNO6 | CID 5289587 - PubChem [pubchem.ncbi.nlm.nih.gov]

storage conditions for X-alpha-mannoside powder

An In-depth Technical Guide to the Storage and Handling of α-Mannoside Powders

For researchers, scientists, and drug development professionals, the stability and integrity of chemical reagents are paramount to achieving reproducible and accurate experimental results. α-Mannosides and their derivatives are crucial tools in glycobiology, often used as inhibitors or substrates for α-mannosidase enzymes.[1][2][3] Proper storage of these compounds in their powdered form is essential to prevent degradation and ensure their efficacy. This guide provides a comprehensive overview of the recommended storage conditions, handling protocols, and relevant biological context for α-mannoside powders.

Core Storage Conditions

The storage of α-mannoside powders is dictated by several key factors: temperature, moisture, light, and air exposure. While recommendations can vary slightly between suppliers, a consistent theme of cold, dry, and dark conditions emerges from the material safety data sheets (MSDS) and product specifications.

Data Presentation: Recommended Storage Conditions

The following table summarizes the quantitative storage data for a representative compound, Methyl-α-D-mannopyranoside, from various suppliers. This highlights the range of acceptable conditions while emphasizing the need to consult the specific documentation for the product in hand.

| Supplier/Source | Recommended Storage Temperature | Shelf Life/Stability | Additional Conditions |

| Biosynth[4] | < -15°C | Not specified | Keep container well-closed. Warm to room temperature before use. |

| MedchemExpress[5] | -20°C | 3 years | Can be stored at 4°C for up to 2 years. |

| ABX GmbH[6] | -25°C to -15°C | Not specified | Protect from light. Keep container dry and tightly closed. |

| Sigma-Aldrich (Product 1)[7] | 15°C to 25°C | See Certificate of Analysis | Store in a dry place. |

| Sigma-Aldrich (Product 2)[7] | 2°C to 8°C | See Certificate of Analysis | - |

| Thermo Fisher Scientific[8] | Cool | Stable under normal conditions | Keep in a dry and well-ventilated place. Keep container tightly closed. |

| PCCA[9] | Cool | Not specified | Keep containers tightly closed in a dry, well-ventilated place. Avoid dust formation. |

| Carl ROTH[10] | Not specified | Stable under normal ambient conditions | Store in a dry place. |

Note: The significant variation, from ambient temperature to -25°C, underscores the importance of consulting the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the specific manufacturer for the exact lot number being used.

Handling and Experimental Protocols

Proper handling is as critical as storage for maintaining the quality of α-mannoside powders.

General Handling Procedures

Based on standard safety and handling protocols, the following steps are recommended:

-

Acclimatization: Before opening, allow the container to warm to room temperature.[4] This prevents condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis or clumping.

-

Inert Atmosphere: For highly sensitive or hygroscopic compounds, handling in a glove box under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Ventilation: Always handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10] For significant dust generation, respiratory protection may be necessary.[10]

-

Dispensing: Use clean, dry spatulas and weighing equipment. Avoid cross-contamination.

-

Container Sealing: After dispensing, securely reseal the container, purging with an inert gas if necessary, before returning it to the recommended storage conditions.[4][8][9]

Protocol for Preparing Stock Solutions

The following is a generalized protocol for preparing a stock solution from an α-mannoside powder for use in a typical biological assay.

-

Determine Solvent: Consult the product datasheet for solubility information. Many simple α-mannosides are soluble in water, while more complex derivatives may require solvents like DMSO.[5][7]

-

Acclimatize Powder: Allow the vial of α-mannoside powder to reach room temperature before opening.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of powder into a sterile, appropriate tube (e.g., a conical or microcentrifuge tube).

-

Dissolution: Add the specified volume of the chosen solvent (e.g., sterile water or DMSO) to the powder to achieve the desired stock concentration.[5]

-

Aiding Solubility: If necessary, use gentle warming or sonication to fully dissolve the powder. Ensure the compound is stable to these conditions by checking the product literature.[5]

-

Sterilization: If the stock solution is for use in cell culture, it should be sterilized. For aqueous solutions, this is typically done by passing it through a 0.22 µm filter.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots.[5] Store these aliquots at an appropriate temperature, typically -20°C or -80°C, as recommended for the solution.[5]

Visualized Workflows and Pathways

To provide further context for researchers, the following diagrams illustrate key logical and biological processes related to the use of α-mannosides.

Caption: Logical workflow for determining the correct storage of α-mannoside powder.

α-Mannosides can act as competitive inhibitors of α-mannosidase. This is particularly relevant in the study of lysosomal storage disorders like alpha-mannosidosis, which is caused by a deficiency of the lysosomal α-mannosidase enzyme.[11][12][13]

Caption: Role of α-mannosidase in glycoprotein catabolism and its inhibition.

Caption: General experimental workflow for an α-mannosidase inhibition assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Glycosidase inhibitors: update and perspectives on practical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]

- 4. biosynth.com [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. crude.abx.de [crude.abx.de]

- 7. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pccarx.com [pccarx.com]

- 10. carlroth.com [carlroth.com]

- 11. Natural history of alpha mannosidosis a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-Mannosidosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Alpha-mannosidosis - Wikipedia [en.wikipedia.org]

The Evolution of Indolyl-Based Enzyme Substrates: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Indolyl-based enzyme substrates are a cornerstone of modern molecular biology, biochemistry, and diagnostics. Their ability to generate a distinct, often insoluble, colored product upon enzymatic cleavage has made them indispensable tools for the detection and localization of a wide array of enzymatic activities. From the iconic blue of X-Gal in genetic cloning to the sensitive detection of alkaline phosphatase in immunoassays, the historical development of these substrates reflects a continuous drive for greater sensitivity, specificity, and versatility. This technical guide provides a comprehensive overview of the historical milestones, underlying chemical principles, quantitative performance, and detailed experimental protocols associated with indolyl-based enzyme substrates.

Historical Development and Key Milestones

The journey of indolyl-based substrates began in the mid-20th century, evolving from simple esters to sophisticated halogenated glycosides. This progression has been pivotal in advancing various scientific fields.

-

Early 1950s: The principle of using indoxyl esters for histochemistry was introduced. The first significant substrate was indoxyl acetate, used for the detection of non-specific esterases.[1] Enzymatic cleavage releases indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form the insoluble blue dye, indigo.

-

Mid-1960s: A major breakthrough was the synthesis of halogenated indolyl substrates. The introduction of bromine and chlorine atoms to the indole ring, as seen in 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), resulted in a more intense and crisper blue precipitate.[2] This enhanced the visual detection of β-galactosidase activity and laid the groundwork for blue-white screening in molecular cloning.

-

1970s: The application of indolyl substrates expanded significantly. Chromogenic peptide substrates were introduced for assays in the coagulation system.[3] The use of indolyl-based substrates in diagnostic microbiology also began to gain traction.[1]

-

1980s and Beyond: The portfolio of indolyl-based substrates diversified to include substrates for other key enzymes, such as 5-bromo-4-chloro-3-indolyl phosphate (BCIP) for alkaline phosphatase and 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) for β-glucuronidase (GUS).[4][5] The latter became particularly important as a reporter gene in plant sciences.[6] Newer generations of substrates, such as Salmon-Gal and Magenta-Gal, were developed to provide alternative colors for multi-labeling experiments.[7][8]

The Chemistry of Detection: From Substrate to Signal

The functionality of indolyl-based substrates lies in a two-step reaction mechanism: enzymatic hydrolysis followed by oxidative dimerization.

-

Enzymatic Cleavage: The target enzyme (e.g., β-galactosidase, alkaline phosphatase) recognizes and cleaves the labile group (e.g., galactose, phosphate) from the indoxyl moiety. This initial reaction is colorless.

-

Oxidative Dimerization: The liberated 3-hydroxyindole (indoxyl) is unstable and, in the presence of an oxidizing agent (typically atmospheric oxygen or an enhancer like nitro blue tetrazolium - NBT), undergoes rapid dimerization. This dimerization results in the formation of a highly conjugated and intensely colored indigo dye, which is insoluble and precipitates at the site of enzyme activity.

The specific halogen substitutions on the indole ring influence the color and properties of the final precipitate. For instance, X-Gal produces a characteristic blue-green precipitate, while Magenta-Gal yields a magenta-colored product.[1]

Signaling Pathway Visualization: The Indigogenic Reaction

The core principle of indolyl-based substrate detection is the enzymatic release of an indoxyl intermediate, which then dimerizes to form a visible precipitate. This process serves as a reporter for the presence and location of the enzyme.

Caption: General workflow of an indigogenic reaction using an indolyl-based substrate.

Data Presentation: Quantitative Comparison of Indolyl-Based Substrates

The choice of substrate can significantly impact the sensitivity and kinetics of an assay. Below are tables summarizing available quantitative data for common indolyl-based substrates. Note: Direct comparison of kinetic data is most accurate when determined under identical experimental conditions. The data presented here is compiled from various studies and should be considered as a reference.

Table 1: Comparative Kinetic Parameters for β-Galactosidase Substrates

| Substrate | Enzyme Source | K_m (mM) | V_max (relative units) | Optimal pH | Color of Product | Reference |

| ONPG (o-nitrophenyl-β-D-galactopyranoside) | Aspergillus oryzae | 0.800 | 0.0864 A/min | 7.5 | Yellow (soluble) | [9] |

| ONPG | Lactiplantibacillus plantarum GV54 | 27.37 | 0.259 U/min | 7.0 | Yellow (soluble) | [10] |

| X-Gal | E. coli | - | - | Neutral | Blue-Green | [11] |

| Salmon-Gal | - | - | - | - | Reddish-Pink | [8] |

| Magenta-Gal | - | - | - | - | Magenta | [8] |

Table 2: Comparative Properties of Alkaline Phosphatase Substrates

| Substrate System | Sensitivity | Product Solubility | Color of Product | Common Applications | Reference |

| BCIP/NBT | High | Insoluble | Dark Blue/Purple | Western Blot, IHC, ISH | [12] |

| Salmon-Phosphate | - | Insoluble | Pink | IHC (single/double labeling) | [7] |

| Magenta-Phosphate | - | Insoluble | Magenta | IHC (single/double labeling) | [7][13] |

| pNPP | Moderate | Soluble | Yellow | ELISA | [14] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of indolyl-based substrates. Below are protocols for key experiments.

Blue-White Screening with X-Gal/IPTG

This technique is used to identify recombinant bacteria in cloning experiments.

Materials:

-

LB agar

-

Appropriate antibiotic

-

X-Gal stock solution (20 mg/mL in N,N-dimethylformamide - DMF)

-

IPTG stock solution (100 mM in water)

-

Transformed competent cells

Protocol:

-

Prepare 1 L of LB agar and autoclave.

-

Cool the autoclaved agar to approximately 50-55°C.

-

Add the appropriate antibiotic to the final desired concentration.

-

Add 1 mL of the 20 mg/mL X-Gal stock solution and 1 mL of the 100 mM IPTG stock solution per liter of media.

-

Mix gently by swirling and pour into sterile petri dishes (approximately 25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Spread the transformed competent cells on the plates.

-

Incubate the plates overnight at 37°C.

-

Results: Recombinant colonies (with a disrupted lacZ gene) will appear white, while non-recombinant colonies will be blue.

Western Blot Detection with BCIP/NBT

This protocol describes the colorimetric detection of an alkaline phosphatase (AP)-conjugated secondary antibody on a Western blot.

Materials:

-

Nitrocellulose or PVDF membrane with transferred proteins

-

Tris-buffered saline (TBS)

-

TBS with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody

-

AP-conjugated secondary antibody

-

BCIP/NBT substrate solution

Protocol:

-

After transferring the proteins to the membrane, block non-specific binding by incubating the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the AP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST, followed by a final wash with TBS.

-

Prepare the BCIP/NBT substrate solution according to the manufacturer's instructions. A common preparation involves adding 33 µL of a 50 mg/mL BCIP stock and 44 µL of a 75 mg/mL NBT stock to 10 mL of AP buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 10 mM MgCl₂).[15]

-

Incubate the membrane in the BCIP/NBT solution in the dark until the desired band intensity is achieved (typically 5-30 minutes).

-

Stop the reaction by washing the membrane extensively with deionized water.

-

Dry the membrane and document the results.

Synthesis of 5-Bromo-4-chloro-3-indolyl Phosphate (BCIP) p-Toluidine Salt

This is a representative synthesis protocol. Caution: This synthesis should be performed by trained personnel in a chemical laboratory with appropriate safety precautions.

Protocol Outline: The synthesis of BCIP typically involves the phosphorylation of 5-bromo-4-chloro-3-hydroxyindole (the indoxyl precursor). A common method involves reacting the indoxyl with a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis and salt formation.

A detailed protocol can be found in various organic synthesis literature. An efficient approach for a related compound, 5-bromo-4-chloro-3-indoxyl choline phosphate, has been reported, which involves the use of 5-bromo-4-chloro-l-acetyl-3-indoxyl-phosphorodichloridate as an intermediate.[16]

Visualization of Signaling Pathways and Logical Relationships

Indolyl-based substrates are powerful tools for visualizing the output of signaling pathways, particularly through the use of reporter genes.

Reporter Gene Assay Workflow

A common application is the use of a reporter gene (e.g., lacZ or GUS) under the control of a specific promoter. The activity of this promoter, which may be regulated by a signaling pathway, is then assayed by the enzymatic activity of the reporter protein on an indolyl substrate.

Caption: Logical flow of a reporter gene assay to study a signaling pathway.

Example: Auxin Signaling in Arabidopsis

The GUS reporter system is widely used in plant biology to study gene expression in response to hormones like auxin. The synthetic DR5 promoter contains multiple auxin response elements and is fused to the GUS gene. The expression of GUS, visualized by staining with X-Gluc, reflects the local concentration of auxin.[16][17]

Caption: Visualization of auxin signaling using the DR5:GUS reporter system.

Conclusion

The historical development of indolyl-based enzyme substrates has provided the scientific community with a robust and versatile toolkit for enzymatic analysis. From their early use in histochemistry to their current widespread application in molecular biology and diagnostics, these chromogenic compounds have consistently enabled researchers to visualize and quantify biological processes with increasing precision. The continued innovation in substrate design, offering a broader palette of colors and enhanced sensitivities, ensures that indolyl-based substrates will remain at the forefront of biological research and development for the foreseeable future.

References

- 1. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GUS reporter system - Wikipedia [en.wikipedia.org]

- 5. GUS Assay in Plants - Lifeasible [lifeasible.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. cris.biu.ac.il [cris.biu.ac.il]

- 8. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pjlss.edu.pk [pjlss.edu.pk]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Characterization of the activity of β-galactosidase from Escherichia coli and Drosophila melanogaster in fixed and non-fixed Drosophila tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NBT/BCIP Stock Solution Protocol Troubleshooting [sigmaaldrich.com]

- 13. New chromogens for alkaline phosphatase histochemistry: salmon and magenta phosphate are useful for single- and double-label immunohistochemistry. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Core Principles of Chromogenic Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chromogenic enzyme assays, a cornerstone technique in biological research and drug development. We will delve into the core mechanisms, provide detailed experimental protocols, present quantitative data for key enzyme systems, and illustrate the underlying workflows and signaling concepts through diagrams.

Core Principles of Chromogenic Detection

Chromogenic assays are detection methods that produce a measurable color change, providing a visual and quantifiable readout.[1] The basic principle involves an enzyme that catalyzes the conversion of a colorless, soluble substrate, known as a chromogen, into a colored product.[2] The intensity of this color, which can be measured using a spectrophotometer, is directly proportional to the activity of the enzyme.[3]

This principle is widely applied in techniques such as the Enzyme-Linked Immunosorbent Assay (ELISA), immunohistochemistry (IHC), and Western blotting.[4] In these methods, the enzyme is typically conjugated to a detection antibody or another probe. The amount of colored product generated is therefore proportional to the amount of target analyte present in the sample. The most commonly used enzymes in this context are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).[2][4]

The fundamental process can be visualized as a simple reaction sequence.

Common Chromogenic Enzyme-Substrate Systems

The choice of enzyme and substrate is critical and depends on the specific application, required sensitivity, and instrumentation available. Each system has a characteristic color and optimal absorbance wavelength.

| Enzyme | Substrate | Abbreviation | Common Applications | Resulting Color (Soluble Product) | Absorbance (nm) |

| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine | TMB | ELISA | Blue (read at 650 nm) or Yellow after adding stop solution (read at 450 nm)[5][6] | 650 / 450 |

| 3,3'-Diaminobenzidine | DAB | Western Blot, IHC | Brown (Insoluble Precipitate) | N/A (Visual) | |

| o-phenylenediamine dihydrochloride | OPD | ELISA | Yellow-Orange[6] | 492 | |

| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate | pNPP | ELISA | Yellow[7] | 405 |

| 5-Bromo-4-Chloro-3-Indolyl Phosphate / Nitro Blue Tetrazolium | BCIP/NBT | Western Blot, IHC | Blue-Purple (Insoluble Precipitate)[2][8] | N/A (Visual) |

Quantitative Data: Enzyme Kinetics

To understand and optimize an enzyme assay, it is crucial to consider its kinetic parameters. The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate.[9] These values are critical for determining optimal substrate concentrations and incubation times.

The table below presents kinetic data for Calf Intestinal Alkaline Phosphatase (CIAP) using the chromogenic substrate pNPP under different buffer conditions, demonstrating how the reaction environment can influence enzyme behavior.[8]

| Buffer Condition | pH | Kₘ (M) | Vₘₐₓ (µmoles/min/unit) | k_cat (s⁻¹) |

| 50 mM Tris-HCl | 11.0 | 7.6 x 10⁻⁴ | 3.12 | 82.98 |

| 100 mM Glycine-NaOH | 9.5 | 4.0 x 10⁻⁴ | 1.60 | 42.55 |

Data sourced from Chaudhuri & Das (2014).[8]

Experimental Protocols

The following are generalized protocols for common chromogenic assays. Researchers should optimize concentrations, volumes, and incubation times for their specific experimental setup.

Protocol 1: Chromogenic Sandwich ELISA (HRP-TMB)

This protocol describes a typical sandwich ELISA workflow for quantifying an antigen, using an HRP-conjugated detection antibody and TMB substrate.

Methodology:

-

Coating: Dilute capture antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBST: PBS with 0.05% Tween-20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add 100 µL of diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with wash buffer.

-

Substrate Reaction: Add 100 µL of TMB substrate solution to each well.[2] Incubate at room temperature in the dark for 15-30 minutes, or until desired color develops.[2]

-

Stopping Reaction: Add 50-100 µL of stop solution (e.g., 2M H₂SO₄) to each well.[2][3] The color will change from blue to yellow.

-

Reading: Measure the optical density (OD) at 450 nm within 30 minutes of adding the stop solution.[3]

Protocol 2: Alkaline Phosphatase (AP) Activity Assay

This protocol measures the activity of AP in a sample, such as cell lysate or serum, using pNPP as the substrate.[10][11]

Methodology:

-

Sample Preparation: Prepare samples (e.g., cell lysates, diluted serum) in an assay buffer (e.g., Tris-HCl or Glycine-NaOH buffer). Inhibitors like EDTA or citrate should be avoided.[10][11] Add 80 µL of the prepared sample to wells of a 96-well plate. For background control, add the same sample volume to separate wells and add 20 µL of stop solution (e.g., 3 N NaOH) immediately.[10][12]

-

Standard Curve Preparation: Prepare a standard curve using a known concentration of the product, p-nitrophenol (pNP), or by using a standard AP enzyme solution with the pNPP substrate.[10]

-

Reaction Initiation: Add 50 µL of 5 mM pNPP solution to each sample and standard well (except the background controls).[10] Mix gently.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 30-60 minutes, protected from light.[7][10]

-

Stopping Reaction: Add 20-100 µL of stop solution to all wells (except the pre-stopped background controls).[7][10]

-

Reading: Measure the absorbance at 405 nm using a microplate reader.[12]

-

Calculation: Subtract the background control OD from the sample OD. Calculate the AP activity based on the pNP standard curve.

Application in Drug Development: Inhibitor Screening

Enzyme assays are fundamental to drug discovery, particularly for identifying and characterizing enzyme inhibitors.[13][14] Many diseases, including cancer, are driven by the aberrant activity of signaling enzymes like kinases.[15][16] Chromogenic assays can be adapted for high-throughput screening (HTS) to identify compounds that block the activity of a target enzyme.

The diagram below illustrates a generic kinase signaling pathway and how an enzyme assay is used to screen for inhibitors that could become drug candidates.

In this conceptual model, a drug candidate is identified by its ability to inhibit the purified target kinase in an in-vitro assay, preventing the conversion of a chromogenic substrate and thus blocking color development. This "hit" can then be further optimized and tested in more complex biological systems. While many modern HTS campaigns for kinases use fluorescence or luminescence for higher sensitivity, the fundamental principle of measuring enzyme inhibition remains the same and is well-illustrated by the straightforward chromogenic method.[17]

References

- 1. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. bmrservice.com [bmrservice.com]

- 4. scribd.com [scribd.com]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. ELISA Enzyme Substrates | Thermo Fisher Scientific - US [thermofisher.com]

- 7. interchim.fr [interchim.fr]

- 8. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]

- 10. assaygenie.com [assaygenie.com]

- 11. genetex.com [genetex.com]

- 12. benchchem.com [benchchem.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 17. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Preparation of a Stock Solution of 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside

Introduction

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-α-Man) is a chromogenic substrate used for the detection of α-mannosidase activity. Upon hydrolysis by the enzyme, it yields a blue-green precipitate, enabling the visual identification of cells or colonies expressing the enzyme. This application note provides a detailed protocol for the preparation of a stock solution of X-α-Man for use in various research applications.

Physicochemical & Safety Data

A summary of the key quantitative data and safety information for 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅BrClNO₆ | [1][2][3] |

| Molecular Weight | 408.63 g/mol | [1][2][3] |

| Appearance | Powder | [1] |

| Solubility | 20 mg/mL in Dimethylformamide (DMF) | [1][4] |

| Storage Temperature | -20°C | [1][4] |

| Signal Word | Warning | [1] |

| Hazard Pictogram | GHS07 | [1] |

Experimental Protocol

This protocol details the steps for preparing a 20 mg/mL stock solution of 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside.

Materials:

-

5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (powder)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: In a chemical fume hood, allow the container of 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of the powdered compound. For a 1 mL stock solution of 20 mg/mL, weigh 20 mg.

-

Dissolving: Add the appropriate volume of DMF or DMSO to the weighed powder. For a 20 mg/mL solution, add 1 mL of solvent to 20 mg of the powder.

-

Mixing: Cap the tube or vial securely and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and colorless to light yellow.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[1][4] Properly stored solutions are stable for several months.

Workflow Diagram

Caption: Workflow for preparing the X-α-Man stock solution.

Application in Signaling Pathways

While 5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside is primarily a detection reagent and not directly involved in modulating signaling pathways, its application is crucial for identifying cells that have been genetically modified to express α-mannosidase as a reporter gene. This is often used to study gene expression downstream of a specific signaling pathway of interest.

Caption: Use of X-α-Man in a reporter gene assay.

References

Optimal Concentration of X-α-Mannoside for Plate Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of X-α-mannoside substrates for use in plate-based assays. The focus is on two commonly used substrates for α-mannosidase activity: the fluorogenic substrate 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man) and the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man). These protocols are essential for screening α-mannosidase inhibitors, diagnosing α-mannosidosis, and studying N-linked glycosylation pathways.

Introduction to α-Mannosidase Assays

α-Mannosidases are exoglycosidases that catalyze the hydrolysis of α-D-mannose residues from the non-reducing end of oligosaccharides. These enzymes play a crucial role in the post-translational modification of glycoproteins and the catabolism of glycoconjugates within the lysosome. Dysregulation of α-mannosidase activity is associated with several pathological conditions, including the lysosomal storage disorder α-mannosidosis and cancer.

Plate-based assays provide a high-throughput method for measuring α-mannosidase activity and for screening potential inhibitors. The choice of substrate and its concentration are critical parameters for a successful and reliable assay. The optimal substrate concentration is typically close to the Michaelis-Menten constant (Kₘ) of the enzyme, as this provides a good balance between reaction velocity and substrate economy.

Application Note 1: Fluorogenic α-Mannosidase Assay

This assay utilizes the fluorogenic substrate 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man). Enzymatic cleavage of the α-mannoside bond by α-mannosidase releases the highly fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity and can be measured using a fluorescence plate reader. This assay is highly sensitive and suitable for high-throughput screening (HTS).

Experimental Workflow: Fluorogenic Assay

Caption: Workflow for a fluorescence-based α-mannosidase assay.

Protocol: Fluorogenic α-Mannosidase Inhibition Assay (384-Well Plate)

This protocol is adapted for high-throughput screening of α-mannosidase inhibitors.[1]

1. Reagent Preparation:

| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer |

| Assay Buffer | - | - | 50 mM Sodium Acetate, pH 4.5 |

| Enzyme (Human α-mannosidase) | 1 µM | 2 nM | Assay Buffer with 0.1% BSA |

| Substrate (4-MU-Man) | 10 mM | 80 µM | DMSO (Stock), Assay Buffer (Working) |

| Stop Solution | - | - | 0.5 M Glycine-NaOH, pH 10.4 |

| Positive Control (Swainsonine) | 1 mM | Varies | DMSO |

| Negative Control | - | - | DMSO |

2. Assay Procedure:

-

Add 100 nL of test compounds, positive control (e.g., swainsonine), or negative control (DMSO) to the appropriate wells of a 384-well plate.[1]

-

Prepare the enzyme working solution by diluting the stock solution to 2 nM in assay buffer.[1]

-

Add 10 µL of the enzyme working solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[1]

-

Prepare the substrate working solution by diluting the 10 mM stock to 80 µM in assay buffer.[1]

-

Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to each well. The final concentration of the substrate in the 20 µL reaction volume will be 40 µM .[1]

-

Incubate the plate at 37°C for 30 minutes.[1]

-

Terminate the reaction by adding 10 µL of stop solution to each well.[1]

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 440 nm.[1]

Application Note 2: Chromogenic α-Mannosidase Assay

This assay employs the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man). The enzymatic action of α-mannosidase cleaves the substrate, releasing p-nitrophenol (pNP). In an alkaline solution, pNP forms a yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at 405 nm. This method is robust, cost-effective, and suitable for routine enzyme activity measurements.[2]

Signaling Pathway: Chromogenic Detection

Caption: Principle of the chromogenic α-mannosidase assay.

Protocol: Chromogenic α-Mannosidase Inhibition Assay (96-Well Plate)

This protocol is designed for determining α-mannosidase activity and screening for inhibitors in a 96-well format.[1]

1. Reagent Preparation:

| Reagent | Stock Concentration | Final Concentration | Solvent/Buffer |

| Assay Buffer | - | - | 50 mM Sodium Acetate, pH 4.5 |

| Enzyme (α-mannosidase) | Varies | Varies | Assay Buffer |

| Substrate (pNP-Man) | 20 mM | 2 mM | Assay Buffer |

| Stop Solution | - | - | 1 M Sodium Carbonate |

| Positive Control (1-Deoxymannojirimycin) | 10 mM | Varies | Water |

| Negative Control | - | - | DMSO |

2. Assay Procedure:

-

Add 1 µL of test compounds, positive control (e.g., 1-deoxymannojirimycin), or negative control (DMSO) to the wells of a 96-well plate.[1]

-

Add 50 µL of the enzyme solution to each well.

-

Pre-incubate the plate for 10 minutes at 37°C.[1]

-

Start the reaction by adding 50 µL of the 20 mM substrate solution. The final substrate concentration in the 101 µL reaction volume will be approximately 2 mM .[1]

-

Incubate the plate for 20 minutes at 37°C.[1]

-

Stop the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

Summary of Optimal Substrate Concentrations

The optimal concentration of an X-α-mannoside substrate can vary depending on the enzyme source, purity, and specific assay conditions (e.g., pH, temperature, plate format). The table below summarizes the recommended final concentrations from the provided protocols.

| Assay Type | Substrate | Plate Format | Final Substrate Concentration | Reference |

| Fluorogenic | 4-MU-Man | 384-well | 40 µM | [1] |

| Chromogenic | pNP-Man | 96-well | 2 mM | [1] |

It is always recommended to perform a substrate titration experiment to determine the empirical Kₘ value for the specific enzyme and assay conditions being used. This will ensure that the assay is performed under optimal conditions for sensitivity and accuracy.

References

Application Notes and Protocols for 5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside in Microbiology Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside is a chromogenic substrate used in microbiology to detect the activity of the enzyme α-mannosidase. This compound is composed of a mannose sugar molecule linked to a halogenated indole. When a microorganism produces α-mannosidase, it cleaves the mannose from the indolyl group. The resulting indoxyl molecule then undergoes oxidation and dimerization to form a water-insoluble, intensely colored blue-green precipitate. This localized color change allows for the visual identification of microbial colonies that possess α-mannosidase activity.

The detection of specific enzymatic activities is a cornerstone of microbial identification and differentiation. The use of chromogenic substrates like this compound in culture media provides a rapid and visually intuitive method for screening and presumptively identifying certain microorganisms, which can be particularly valuable in clinical diagnostics, environmental monitoring, and industrial microbiology.

Principle of Detection

The enzymatic reaction at the core of this detection method is the hydrolysis of the alpha-D-mannosidic linkage in the substrate molecule by the enzyme α-mannosidase. This process releases the indolyl moiety, which then undergoes a series of reactions to form the final colored product.

Caption: Enzymatic cleavage of the substrate by α-mannosidase.

Potential Applications